molecular formula C4H6N2O2 B1615078 Tetrahydro-3,6-pyridazinedione CAS No. 502-95-4

Tetrahydro-3,6-pyridazinedione

Cat. No.: B1615078
CAS No.: 502-95-4
M. Wt: 114.1 g/mol
InChI Key: RNCAJLLRSYSZAM-UHFFFAOYSA-N
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Description

Tetrahydro-3,6-pyridazinedione is a heterocyclic compound that features a six-membered ring containing two adjacent nitrogen atoms and two carbonyl groups. This compound is part of the pyridazine family, which is known for its diverse range of biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-3,6-pyridazinedione typically involves the cycloaddition of alkoxyallenes and 1,2-diaza-1,3-dienes. This (4 + 2) cycloaddition reaction is known for its efficiency and high yield . Another common method involves the reaction of maleic anhydride with hydrazines, which forms the pyridazine ring through a condensation reaction .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method includes the use of carbamate intermediates, which react with hydrazines under controlled conditions to produce the desired compound . These methods are designed to be environmentally friendly and economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3,6-pyridazinedione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include thiophenolate for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thiophenolate can produce thioether adducts, while oxidation and reduction reactions yield oxidized and reduced forms of the compound, respectively .

Mechanism of Action

The mechanism of action of tetrahydro-3,6-pyridazinedione involves its interaction with specific molecular targets and pathways. For instance, it can act as a cleavable linker in bioconjugates, where it undergoes a retro-Michael deconjugation pathway to release its payload in a controlled manner . This mechanism is particularly useful in targeted drug delivery systems, such as those used in cancer therapy.

Comparison with Similar Compounds

Tetrahydro-3,6-pyridazinedione can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and reactivity. Similar compounds include:

Properties

IUPAC Name

diazinane-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-4(8)6-5-3/h1-2H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCAJLLRSYSZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198242
Record name 3,6-Pyridazinedione, tetrahydro- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-95-4
Record name Succinic hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinic hydrazide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15048
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Record name 3,6-Pyridazinedione, tetrahydro- (8CI)(9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDRO-PYRIDAZINE-3,6-DIONE
Source European Chemicals Agency (ECHA)
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Record name SUCCINIC HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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